molecular formula C19H21NO5S B2739975 N-(1,1-dioxothiolan-3-yl)-2-[4-(4-methylphenoxy)phenoxy]acetamide CAS No. 342595-35-1

N-(1,1-dioxothiolan-3-yl)-2-[4-(4-methylphenoxy)phenoxy]acetamide

Cat. No.: B2739975
CAS No.: 342595-35-1
M. Wt: 375.44
InChI Key: VRINWXHBODHXIG-UHFFFAOYSA-N
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Description

N-(1,1-dioxothiolan-3-yl)-2-[4-(4-methylphenoxy)phenoxy]acetamide: is a complex organic compound characterized by its unique structural features, including a dioxothiolan ring and phenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,1-dioxothiolan-3-yl)-2-[4-(4-methylphenoxy)phenoxy]acetamide typically involves multiple steps, starting with the preparation of the dioxothiolan ring and subsequent attachment of the phenoxy groups. Common reagents used in these reactions include phenols, acyl chlorides, and thiolanes. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions: N-(1,1-dioxothiolan-3-yl)-2-[4-(4-methylphenoxy)phenoxy]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dioxothiolan ring to a thiolane ring.

    Substitution: The phenoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alkoxides are employed under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiolane derivatives.

Scientific Research Applications

Chemistry: In chemistry, N-(1,1-dioxothiolan-3-yl)-2-[4-(4-methylphenoxy)phenoxy]acetamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology: In biological research, this compound may be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for investigating the function of specific enzymes and proteins.

Medicine: In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with biological targets could lead to the development of new drugs for treating various diseases.

Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of N-(1,1-dioxothiolan-3-yl)-2-[4-(4-methylphenoxy)phenoxy]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dioxothiolan ring and phenoxy groups play a crucial role in binding to these targets, leading to changes in their activity or function. The compound may modulate signaling pathways, enzyme activity, or gene expression, depending on the context of its use.

Comparison with Similar Compounds

  • N-(1,1-dioxothiolan-3-yl)-N-ethyl-4-methoxybenzenesulfonamide
  • N-(1,1-dioxothiolan-3-yl)-N-methyl-4-chlorobenzenesulfonamide

Comparison: Compared to similar compounds, N-(1,1-dioxothiolan-3-yl)-2-[4-(4-methylphenoxy)phenoxy]acetamide is unique due to its specific combination of the dioxothiolan ring and phenoxy groups. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its reactivity, stability, and ability to interact with biological targets set it apart from other related compounds.

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-2-[4-(4-methylphenoxy)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO5S/c1-14-2-4-17(5-3-14)25-18-8-6-16(7-9-18)24-12-19(21)20-15-10-11-26(22,23)13-15/h2-9,15H,10-13H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRINWXHBODHXIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=CC=C(C=C2)OCC(=O)NC3CCS(=O)(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801333131
Record name N-(1,1-dioxothiolan-3-yl)-2-[4-(4-methylphenoxy)phenoxy]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801333131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

7.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49728165
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

342595-35-1
Record name N-(1,1-dioxothiolan-3-yl)-2-[4-(4-methylphenoxy)phenoxy]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801333131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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